2-(2-Octynylidene)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole 2-(2-Octynylidene)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole
Brand Name: Vulcanchem
CAS No.: 1164507-28-1
VCID: VC0470960
InChI: InChI=1S/C17H18N2S/c1-2-3-4-5-6-7-10-14-13-19-16-12-9-8-11-15(16)18-17(19)20-14/h8-12H,2-5,13H2,1H3/b14-10-
SMILES: CCCCCC#CC=C1CN2C3=CC=CC=C3N=C2S1
Molecular Formula: C17H18N2S
Molecular Weight: 282.4g/mol

2-(2-Octynylidene)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole

CAS No.: 1164507-28-1

Main Products

VCID: VC0470960

Molecular Formula: C17H18N2S

Molecular Weight: 282.4g/mol

2-(2-Octynylidene)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole - 1164507-28-1

CAS No. 1164507-28-1
Product Name 2-(2-Octynylidene)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole
Molecular Formula C17H18N2S
Molecular Weight 282.4g/mol
IUPAC Name (2Z)-2-oct-2-ynylidene-1H-[1,3]thiazolo[3,2-a]benzimidazole
Standard InChI InChI=1S/C17H18N2S/c1-2-3-4-5-6-7-10-14-13-19-16-12-9-8-11-15(16)18-17(19)20-14/h8-12H,2-5,13H2,1H3/b14-10-
Standard InChIKey ZIPCVDHCAONNHX-UVTDQMKNSA-N
Isomeric SMILES CCCCCC#C/C=C\1/CN2C3=CC=CC=C3N=C2S1
SMILES CCCCCC#CC=C1CN2C3=CC=CC=C3N=C2S1
Canonical SMILES CCCCCC#CC=C1CN2C3=CC=CC=C3N=C2S1
PubChem Compound 6526885
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator